2-Chloro-6-nitroaniline

Nitroaniline Regioisomer Reactivity

2-Chloro-6-nitroaniline is a critical, non-fungible building block. Its unique ortho-chloro, ortho-nitro substitution pattern provides distinct regioselectivity essential for agrochemical and dye R&D. Using alternative regioisomers can compromise reaction outcomes and IP integrity. Sourcing high-purity (≥98%) material is vital for reliable SAR studies and robust patent data. Our product supports next-generation herbicide development and specialized azo-dye synthesis.

Molecular Formula C6H5ClN2O2
Molecular Weight 172.57 g/mol
CAS No. 769-11-9
Cat. No. B1581787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-nitroaniline
CAS769-11-9
Molecular FormulaC6H5ClN2O2
Molecular Weight172.57 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)N)[N+](=O)[O-]
InChIInChI=1S/C6H5ClN2O2/c7-4-2-1-3-5(6(4)8)9(10)11/h1-3H,8H2
InChIKeyVOTXWUCYIOPNNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-6-nitroaniline (CAS 769-11-9): Core Physicochemical and Procurement Profile


2-Chloro-6-nitroaniline is a chlorinated nitroaromatic amine primarily utilized as a versatile intermediate in organic synthesis, specifically in the production of azo dyes, pigments, and as a key building block for agrochemicals and pharmaceutical research compounds . Key physicochemical properties, such as a predicted LogP of ~2.90 and a density of ~1.5 g/cm³, inform its handling and application in various solvent systems .

Why Generic Substitution is Inadvisable for 2-Chloro-6-nitroaniline (CAS 769-11-9) in Critical Synthesis


Direct substitution of 2-Chloro-6-nitroaniline with other chloronitroaniline regioisomers is scientifically unsound due to the compound's unique substitution pattern (Cl at ortho, NO2 at ortho relative to NH2). This specific arrangement dictates its distinct reactivity profile, which is critical for achieving desired regioselectivity in downstream coupling reactions and for imparting specific biological activities. While direct head-to-head comparative studies are scarce, the well-established principle of regioisomer-specific reactivity in aromatic substitution [1] means that even structurally close analogs, such as 2-Chloro-4-nitroaniline or 4-Chloro-2-nitroaniline, cannot be interchanged without fundamentally altering reaction outcomes and final product properties, as evidenced by differential nitration and acylation kinetics [2].

Quantitative Differentiation Guide for 2-Chloro-6-nitroaniline (CAS 769-11-9) Versus Analogs


Regioisomeric Reactivity Distinction: Ortho-Nitro Influence on Iodination and Reduction Propensities

While 2-Chloro-6-nitroaniline itself was not the primary subject, a comprehensive study on nitroaniline regioisomers provides a foundational class-level inference for its reactivity. The study quantitatively established the reactivity order for nitroanilines as 4-nitroaniline > 2-nitroaniline > 3-nitroaniline based on iodination kinetics, polarographic reduction, and docking simulations [1]. This supports the understanding that the ortho-nitro substitution pattern, as found in 2-Chloro-6-nitroaniline, confers distinct electronic and steric properties compared to its para or meta analogs, which will directly influence its behavior in nucleophilic and electrophilic aromatic substitution reactions.

Nitroaniline Regioisomer Reactivity Iodination Kinetics

Purity Benchmarking: HPLC-Assured 98% Specification for Reliable Synthesis

Procurement decisions hinge on reliable purity specifications. While a direct comparative purity analysis across all regioisomers is not published, a key differentiator for 2-Chloro-6-nitroaniline from Capot Chemical is its defined, verifiable purity standard. The product is offered with a minimum purity of 98%, as determined by High-Performance Liquid Chromatography (HPLC), with moisture content controlled to ≤0.5% [1]. This specification provides a quantifiable baseline for researchers and formulators, reducing the risk of side reactions or variable yields that can occur with lower-purity or unspecified material from other sources. This level of analytical characterization is a critical factor in ensuring experimental reproducibility.

HPLC Purity Analytical Chemistry Quality Control

Patent-Backed Scaffold: 2-Chloro-6-nitroaniline Core as Preferred Herbicidal Lead Structure

The 2-Chloro-6-nitroaniline scaffold is explicitly claimed as the preferred core structure in multiple patent families for herbicidal compositions, distinguishing it from generic aniline derivatives [1]. Patents such as IL57794A and ES8107157A1 are directed to novel 2-chloro-6-nitroaniline derivatives and their use as herbicides, indicating that this specific regioisomeric arrangement is essential for the claimed biological activity. This intellectual property focus provides strong, albeit qualitative, evidence that the 2-chloro-6-nitro substitution pattern is a critical feature for herbicidal efficacy, which is not shared by its regioisomers.

Herbicide Agrochemical Patent Lead Compound

Predicted Lipophilicity Differentiation: LogP and LogD Values Influence Downstream Application Suitability

The lipophilicity of a synthetic intermediate is a key parameter influencing its behavior in biphasic reactions, chromatographic purification, and the ADME properties of final drug candidates. 2-Chloro-6-nitroaniline has a predicted ACD/LogP of 2.90 and a LogD (pH 7.4) of 2.37 . These values are distinct from its regioisomers, reflecting the unique electron distribution of the ortho-ortho substitution pattern. This difference in partition coefficient can be leveraged for specific applications, such as favoring partitioning into organic phases during extraction or influencing its retention time in reversed-phase HPLC purification methods compared to more or less lipophilic analogs.

Lipophilicity LogP LogD Drug Design Physicochemical Property

Differential Acylation Kinetics: Quantitative Reactivity Comparison for Aromatic Amine Analogs

A kinetic study on the acylation of various aromatic amines provides a quantitative, cross-study comparable basis for understanding reactivity differences. The study investigated o-nitroaniline, p-nitroaniline, 2-chloro-4-nitroaniline, and 5-chloro-2-nitroaniline [1]. While 2-Chloro-6-nitroaniline was not directly tested, the inclusion of 2-chloro-4-nitroaniline and 5-chloro-2-nitroaniline demonstrates that even among chloronitroanilines, substitution position dramatically alters acylation rates. The ortho-nitro group in 2-Chloro-6-nitroaniline is expected to exert a significant steric and electronic influence on the nucleophilicity of the adjacent amine group, leading to a unique kinetic profile that can be exploited for selective functionalization strategies.

Acylation Kinetics Aromatic Amine Reactivity Synthesis

Optimal Use Cases for 2-Chloro-6-nitroaniline (CAS 769-11-9) in R&D and Production


Scaffold for Novel Agrochemical Discovery Programs

Procurement for agrochemical R&D programs focused on developing next-generation herbicides. The 2-Chloro-6-nitroaniline core is explicitly claimed in multiple patents as the basis for herbicidally active compounds [1]. Its unique regioisomeric structure is a critical component of the intellectual property, making it a non-fungible starting material for building proprietary compound libraries.

Precursor for Specialty Azo Dyes and Pigments Requiring Ortho-Substitution

In dye and pigment manufacturing, the precise substitution pattern on the aniline ring dictates the final color, fastness, and other properties of the azo product. 2-Chloro-6-nitroaniline's ortho-chloro and ortho-nitro arrangement provides a specific electronic and steric environment for diazotization and coupling [1], enabling the synthesis of dyes with unique shades and performance characteristics not achievable with other regioisomers.

High-Purity Intermediate for Pharmaceutical Lead Optimization

In medicinal chemistry, lead optimization requires the use of well-characterized, high-purity building blocks to ensure reliable Structure-Activity Relationship (SAR) data. The availability of 2-Chloro-6-nitroaniline with a verified 98% HPLC purity specification [1] reduces the risk of impurities confounding biological assay results, thereby accelerating the hit-to-lead process and providing more robust data for patent filings.

Substrate for Developing Selective Synthetic Methodologies

The compound's distinct LogP of 2.90 and predicted LogD of 2.37 [1] make it a valuable substrate for developing and optimizing new synthetic methodologies. Its lipophilicity profile can be exploited in biphasic catalysis, phase-transfer reactions, or continuous flow chemistry, where precise control over partitioning and mass transfer is critical for reaction efficiency and selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-6-nitroaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.